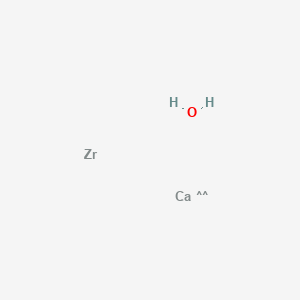
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
Übersicht
Beschreibung
Calcium zirconate, also known as Calcium zirconium oxide, is a compound with the linear formula CaZrO3 . It’s a nanopowder with a particle size less than 50 nm and has a molecular weight of 179.30 . It’s used as an organic chemical synthesis intermediate . It’s also used in thermal barrier coatings in rocket and turbine engine combustion chambers and other hot section components .
Synthesis Analysis
Calcium zirconium oxide can be synthesized through several methods. One common method is solid phase synthesis by calcination of a mixture of calcium carbonate (oxide) and zirconium dioxide at 1300 – 1500°C . Another method is electric arc fusion of a mixture of calcium carbonate and zirconium dioxide at 2200 and 2300°C . Other methods include sol-gel method, hydrothermal synthesis, and coprecipitation .
Molecular Structure Analysis
The phase evolution studies of 16 mol% calcium-doped zirconia have been carried out after sintering the samples at 800 °C, 1000 °C, 1200 °C, and 1400 °C. The X-ray diffraction (XRD), Raman spectroscopic along FTIR studies confirmed that the pure zirconia exists only in the monoclinic phase .
Chemical Reactions Analysis
Zirconia is chemically unreactive under normal conditions. It is slowly attacked by concentrated hydrofluoric acid and sulfuric acid. When heated with carbon, it converts to zirconium carbide . When heated with carbon in the presence of chlorine, it converts to zirconium (IV) chloride .
Physical And Chemical Properties Analysis
Zirconium Oxide is a white, odorless solid that is insoluble in water . The crystal structure of Zirconia undergoes three changes based on temperature: monoclinic (below 1170°C), tetragonal (1170-2370°C), and cubic (above 2370°C) .
Wirkmechanismus
Zirconium improves the mechanical properties of steel by inhibiting the grain growth . Mesoporous and nano-zirconia which find wide application in catalysis and electronics are synthesized by different methods like solution combustion synthesis, sol–gel synthesis, hydrothermal synthesis, co-precipitation, and solid-phase sintering .
Zukünftige Richtungen
Calcium zirconium oxide has potential for future applications in various fields. For instance, translucent, monoclinic-free, novel calcia-stabilised zirconia ceramics were developed utilising conventional (pressureless) sintering . The 10 mol% CaO-doped zirconia (10CaSZ) ceramic depicted a maximum transmittance of 81% at 600 nm for a 0.6 mm thick pellet . This suggests potential applications in fields such as high-temperature windows, high-power laser optics, transparent armor, optical electronics, and data storage .
Eigenschaften
InChI |
InChI=1S/Ca.H2O.Zr/h;1H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYMJCBOIWXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ca].[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2OZr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156594512 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)
![Oxo(diphenyl)[3-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B3393961.png)









